N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide
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Overview
Description
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Substitution with Benzyl Group: The pyrazole ring is then alkylated with 2-methylbenzyl chloride under basic conditions to introduce the benzyl group.
Nitration: The resulting compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position of the benzamide moiety.
Amidation: Finally, the nitro-substituted pyrazole is reacted with 4-nitrobenzoyl chloride in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products Formed
Reduction: Formation of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
- **N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide
Uniqueness
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide is unique due to the presence of both a nitrobenzamide group and a pyrazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H20N4O3/c1-13-6-4-5-7-17(13)12-23-15(3)19(14(2)22-23)21-20(25)16-8-10-18(11-9-16)24(26)27/h4-11H,12H2,1-3H3,(H,21,25) |
InChI Key |
GBGXDFSLAFCBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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